molecular formula C21H15ClN4O7 B11693891 3-chloro-N'-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}benzohydrazide

3-chloro-N'-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}benzohydrazide

Cat. No.: B11693891
M. Wt: 470.8 g/mol
InChI Key: KHSSIEXZRUEKGW-FSJBWODESA-N
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Description

3-chloro-N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}benzohydrazide is a complex organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}benzohydrazide typically involves the condensation reaction between 3-chlorobenzohydrazide and an aldehyde derivative of 4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides and possibly carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}benzohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-chloro-N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form covalent bonds with various biomolecules, potentially inhibiting their function. The nitro and methoxy groups may also contribute to its biological activity by affecting the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
  • N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide
  • 3-chloro-N-(4-methoxyphenyl)propanamide

Uniqueness

3-chloro-N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}benzohydrazide is unique due to the presence of both dinitrophenoxy and methoxyphenyl groups, which impart distinct electronic and steric properties. These features can enhance its reactivity and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C21H15ClN4O7

Molecular Weight

470.8 g/mol

IUPAC Name

3-chloro-N-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylideneamino]benzamide

InChI

InChI=1S/C21H15ClN4O7/c1-32-20-9-13(12-23-24-21(27)14-3-2-4-15(22)10-14)5-7-19(20)33-18-8-6-16(25(28)29)11-17(18)26(30)31/h2-12H,1H3,(H,24,27)/b23-12+

InChI Key

KHSSIEXZRUEKGW-FSJBWODESA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Cl)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)Cl)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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